N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C15H11F3N2OS It is known for its unique structural features, which include a benzoyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety
Mechanism of Action
Target of Action
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea, also known as Benzamide, N-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]-, is primarily used as a catalyst in organic chemistry . It plays a very important role in the development of H-bond organocatalysts .
Mode of Action
The compound acts as a pre-catalyst in the electron donor–acceptor (EDA) complex catalysis strategy . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This process enables a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines, to be successfully synthesized .
Result of Action
The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . The pivotal roles of the pre-catalyst, base, and blue LED irradiation were verified through control experiments .
Action Environment
The action of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is influenced by environmental factors such as light. For instance, blue LED irradiation is necessary for the single-electron reduction of oxime esters to form iminyl radical intermediates
Biochemical Analysis
Biochemical Properties
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea has been found to exhibit high gibberellin-like activity, a property that influences plant growth and development . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with specific residues . This interaction results in stronger binding with GID1 than other similar compounds .
Cellular Effects
For instance, some thiourea derivatives have been found to exhibit antibacterial, antioxidant, and enzyme inhibitory properties .
Molecular Mechanism
The molecular mechanism of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with the GID1 receptor . The compound forms hydrogen bonding interactions with residues Phe238 and Ser191 of the GID1 receptor, which results in stronger binding with GID1 .
Metabolic Pathways
Thiourea derivatives are known to participate in various biochemical reactions, potentially interacting with different enzymes and cofactors .
Transport and Distribution
Thiourea derivatives are known to interact with various biomolecules, potentially influencing their localization or accumulation .
Subcellular Localization
Thiourea derivatives are known to interact with various biomolecules, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: The benzoyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in hydrogen-bonding organocatalysis.
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
Uniqueness
N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to its combination of a benzoyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPQVWUHWIPMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356324 |
Source
|
Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89069-94-3 |
Source
|
Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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